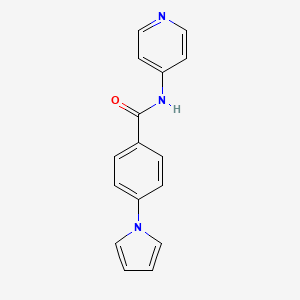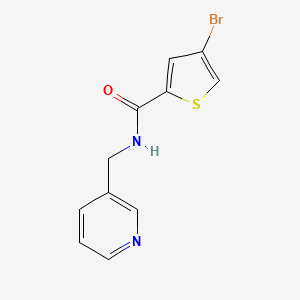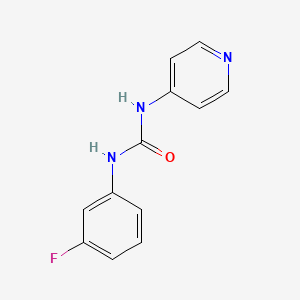
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide typically involves the reaction of 2,4-difluorobenzenesulfonyl chloride with 2,3-dimethylaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing fluorine atoms on the benzene ring.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of methoxy or tert-butoxy derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections.
Biological Studies: It can be employed in studies investigating the interaction of sulfonamide derivatives with biological targets such as enzymes and receptors.
Material Science: The compound’s unique chemical properties make it suitable for the development of novel materials with specific electronic or optical characteristics.
Industrial Applications: It can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This mechanism is similar to that of other sulfonamide-based drugs, which act as competitive inhibitors of enzymes like dihydropteroate synthase in bacteria.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dimethylphenyl)-2-[(2,3-dimethylphenyl)amino]benzamide
- 2-Chloro-N-(2,3-dimethylphenyl)benzamide
- 3-Borono-N-(2,3-dimethylphenyl)benzamide
Uniqueness
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide is unique due to the presence of both the difluorobenzene and sulfonamide groups, which impart distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in chemical reactions and biological interactions, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C14H13F2NO2S |
|---|---|
Poids moléculaire |
297.32 g/mol |
Nom IUPAC |
N-(2,3-dimethylphenyl)-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C14H13F2NO2S/c1-9-4-3-5-13(10(9)2)17-20(18,19)14-7-6-11(15)8-12(14)16/h3-8,17H,1-2H3 |
Clé InChI |
NUSKKPQYSJLZLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,1'-Benzene-1,3-diylbis[3-(4-chlorophenyl)urea]](/img/structure/B10978894.png)
![N-{3-[2-(1H-indol-3-yl)ethyl]-1H-1,2,4-triazol-5-yl}-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B10978898.png)

![1-[2-(3-cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]-1H-benzimidazole](/img/structure/B10978921.png)
![2-(1-methyl-1H-indol-3-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10978922.png)
![N-[3-(2-Furyl)-1H-1,2,4-triazol-5-YL]-4-(1H-pyrrol-1-YL)butanamide](/img/structure/B10978924.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10978932.png)
![2-{[4-(4-Chloro-2-methylphenoxy)butanoyl]amino}benzamide](/img/structure/B10978945.png)


![6-fluoro-4-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10978961.png)
![(2-{[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)(pyrrolidin-1-yl)methanone](/img/structure/B10978962.png)
![N-methyl-N-(4-{[(3-nitrophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10978966.png)
